molecular formula C12H14ClNO2 B14010541 1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid CAS No. 6636-90-4

1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid

Cat. No.: B14010541
CAS No.: 6636-90-4
M. Wt: 239.70 g/mol
InChI Key: KGTGFSQKNNUILP-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H14ClNO2. It is known for its unique structure, which includes a cyclopentane ring bonded to a carboxylic acid group and a 2-chlorophenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 2-chloroaniline under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of cyclopentanecarboxylic acid derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with a 2-chlorophenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6636-90-4

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

1-(2-chloroanilino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c13-9-5-1-2-6-10(9)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16)

InChI Key

KGTGFSQKNNUILP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC2=CC=CC=C2Cl

Origin of Product

United States

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